molecular formula C5H4N2 B1296708 1H-Pyrrole-3-carbonitrile CAS No. 7126-38-7

1H-Pyrrole-3-carbonitrile

Cat. No.: B1296708
CAS No.: 7126-38-7
M. Wt: 92.1 g/mol
InChI Key: PCYWMDGJYQAMCR-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and a nitrile group attached to the third carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

1H-Pyrrole-3-carbonitrile plays a pivotal role in biochemical reactions, particularly in the synthesis of biologically active molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, such as pyrrolopyridine derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions, which can influence the activity and stability of the enzymes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can impact the activity of the STING receptor, which plays a crucial role in the innate immune response . This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound derivatives have been shown to act as STING receptor agonists, binding to the receptor and inducing a conformational change that activates downstream signaling pathways . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, which can affect its efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of immune responses or inhibition of specific enzymes. At higher doses, this compound can exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to toxicity in animal models, affecting various organs and systems . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. For instance, this compound has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, affecting the production of key metabolites . These interactions can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. For example, studies have shown that this compound can be transported across cell membranes and accumulate in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the cytoplasm and interact with cytoplasmic proteins . These interactions can affect the compound’s activity and its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation of α-amino aldehydes with nitriles under catalytic conditions. For instance, the Paal-Knorr pyrrole synthesis is a widely used method where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst like iron(III) chloride .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and cost-effectiveness. For example, the reaction of o-fluoro acetophenone with a brominating agent followed by a condensation reaction can produce 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products:

Scientific Research Applications

1H-Pyrrole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its role as a scaffold in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

1H-Pyrrole-3-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYWMDGJYQAMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340358
Record name 3-Cyanopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-38-7
Record name 3-Cyanopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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